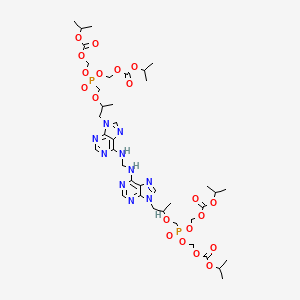
Tetraisopropyl ((((((((methylenebis(azanediyl))bis(9H-purine-6,9-diyl))bis(propane-1,2-diyl))bis(oxy))bis(methylene))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene)) tetracarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenofovir Disoproxil Dimer is a derivative of Tenofovir Disoproxil, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic Hepatitis B. The dimer form is an advanced formulation designed to enhance the pharmacokinetic properties and therapeutic efficacy of the parent compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Dimer involves the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. The reaction is typically carried out in a suitable solvent under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Tenofovir Disoproxil Dimer follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Tenofovir Disoproxil Dimer undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation. These reactions are crucial for its activation and subsequent therapeutic action.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions, converting the dimer into its active form, Tenofovir.
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide under controlled conditions.
Phosphorylation: Catalyzed by cellular enzymes, converting Tenofovir into its active diphosphate form
Major Products Formed:
Hydrolysis: Produces Tenofovir.
Oxidation: Results in oxidized derivatives of Tenofovir.
Phosphorylation: Yields Tenofovir diphosphate, the active metabolite
科学的研究の応用
Tenofovir Disoproxil Dimer has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Widely used in antiretroviral therapy for HIV-1 and Hepatitis B treatment. .
Industry: Employed in the development of advanced pharmaceutical formulations and drug delivery systems
作用機序
Tenofovir Disoproxil Dimer exerts its effects by inhibiting the viral reverse transcriptase enzyme, which is crucial for the replication of HIV and Hepatitis B viruses. Upon administration, the dimer is hydrolyzed to release Tenofovir, which is then phosphorylated to Tenofovir diphosphate. This active metabolite competes with natural nucleotides, leading to chain termination during viral DNA synthesis .
類似化合物との比較
- Tenofovir Disoproxil Fumarate
- Tenofovir Alafenamide
- Emtricitabine/Tenofovir combinations
Comparison:
- Tenofovir Disoproxil Fumarate: Similar mechanism of action but differs in pharmacokinetics and side effect profile. It is less potent compared to the dimer form .
- Tenofovir Alafenamide: A newer formulation with improved safety and efficacy. It has better intracellular delivery and lower systemic exposure, reducing the risk of side effects .
- Emtricitabine/Tenofovir combinations: These combinations are widely used in antiretroviral therapy and PrEP. They offer a broader spectrum of activity and improved patient compliance .
Tenofovir Disoproxil Dimer stands out due to its enhanced pharmacokinetic properties and therapeutic efficacy, making it a valuable addition to the arsenal of antiviral agents.
特性
分子式 |
C39H60N10O20P2 |
|---|---|
分子量 |
1050.9 g/mol |
IUPAC名 |
[1-[6-[[[9-[2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45) |
InChIキー |
KRLKBWQXBSICEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
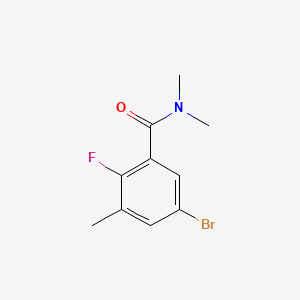
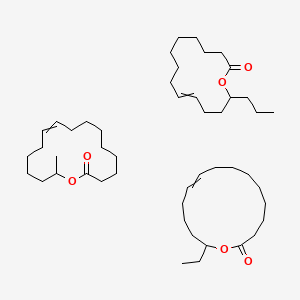
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
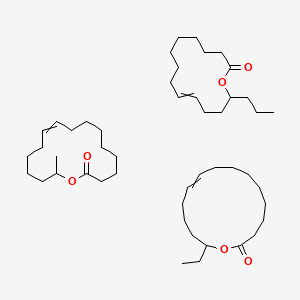
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)
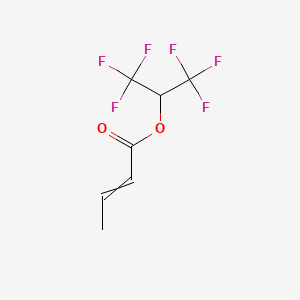

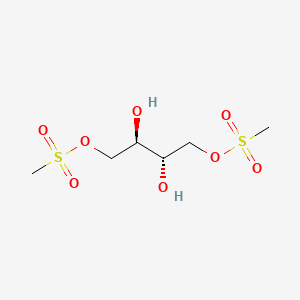
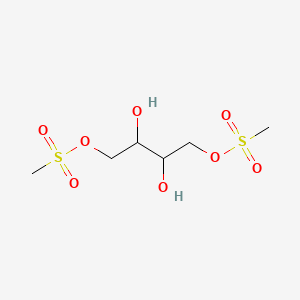
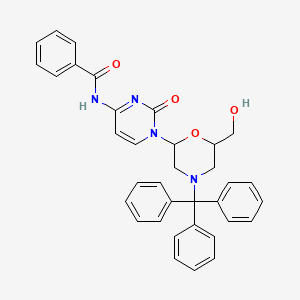
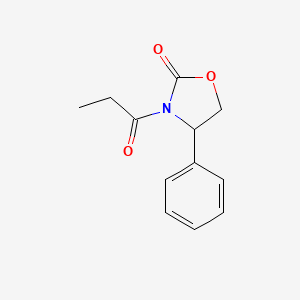
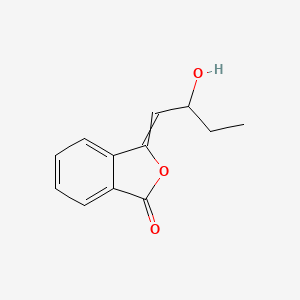
![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)
